
Acerosin
Descripción general
Descripción
Acerosin is a natural product that has been isolated from the fungus Acerosporium sp. This compound has gained significant attention in recent years due to its potential applications in scientific research. Acerosin is a polyketide that belongs to the class of secondary metabolites. It has a unique structure that makes it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
Strategies for Enhancing Fermentative Production of Acetoin
Acetoin, often confused with "Acerosin," is a volatile compound used in foods, cosmetics, and as a bio-based chemical. Research highlights strategies to enhance its production through biosynthesis, genetic engineering, and process optimization, underscoring its significance as a renewable resource for industrial applications (Xiao & Lu, 2014).
Renin Angiotensin System Deregulation and Cancer Risk
Studies have explored the non-cardiovascular roles of the renin-angiotensin system (RAS), including its involvement in carcinogenesis. Research suggests that antihypertensive agents targeting the RAS, such as ACE inhibitors, could influence the incidence and outcomes of renal cell carcinoma, offering insights into potential therapeutic applications beyond hypertension management (Sobczuk et al., 2017).
ACE2 in SARS-CoV-2 and Cardiovascular Disease
The role of angiotensin-converting enzyme 2 (ACE2) has been critically examined in the context of SARS-CoV-2 infection and its implications for cardiovascular diseases. ACE2's function as a negative regulator of the renin-angiotensin system and its involvement in COVID-19 pathogenesis highlight the complex interplay between infectious diseases and cardiovascular health (Gheblawi et al., 2020).
Propiedades
Número CAS |
15835-74-2 |
|---|---|
Nombre del producto |
Acerosin |
Fórmula molecular |
C18H16O8 |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)12-7-10(20)13-14(21)17(24-2)15(22)18(25-3)16(13)26-12/h4-7,19,21-22H,1-3H3 |
Clave InChI |
BTMNGQCCCWTUQH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O |
melting_point |
239-241°C |
Otros números CAS |
15835-74-2 |
Descripción física |
Solid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

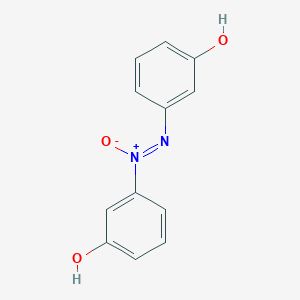
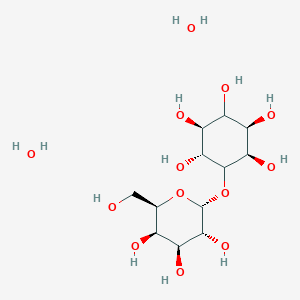
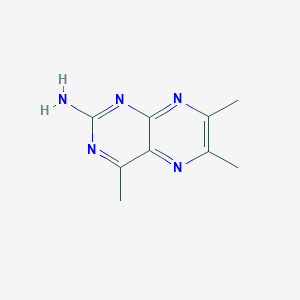

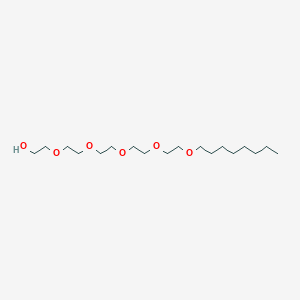
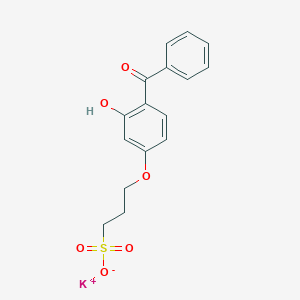
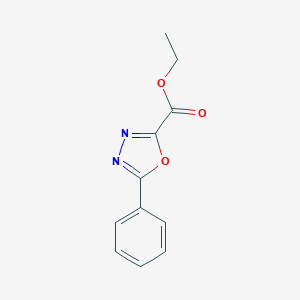


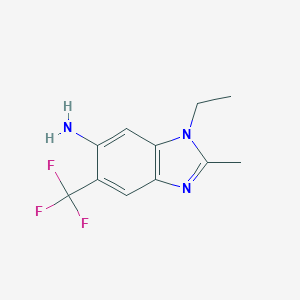

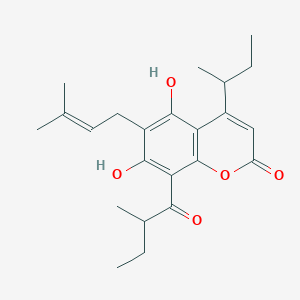

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)